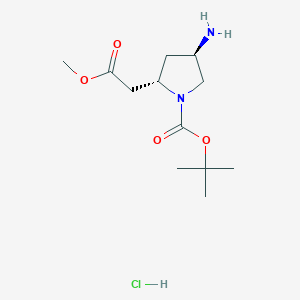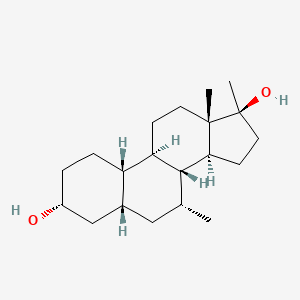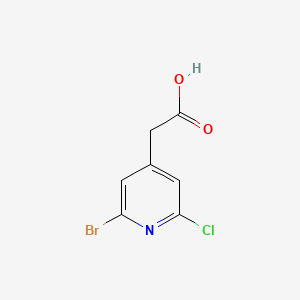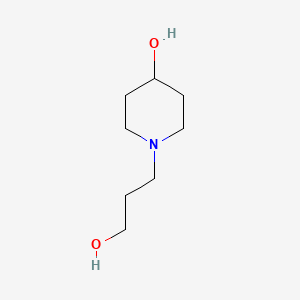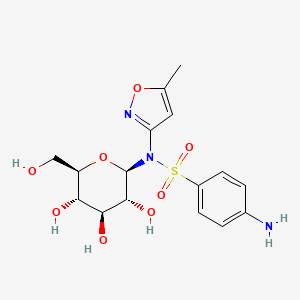
Sulfamethoxazole N1-beta-D-Glucoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sulfamethoxazole N1-beta-D-Glucoside: is a derivative of sulfamethoxazole, a well-known sulfonamide antibiotic. This compound is characterized by the addition of a beta-D-glucoside moiety to the sulfamethoxazole structure. It is primarily used as a reference standard in pharmaceutical testing and research .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Sulfamethoxazole N1-beta-D-Glucoside typically involves the glycosylation of sulfamethoxazole with a suitable glucosyl donor under controlled conditions. The reaction is often catalyzed by an acid or enzyme to facilitate the formation of the glycosidic bond. The process may involve steps such as protection and deprotection of functional groups to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
化学反応の分析
Types of Reactions: Sulfamethoxazole N1-beta-D-Glucoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the glucoside moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines .
科学的研究の応用
Chemistry: In chemistry, Sulfamethoxazole N1-beta-D-Glucoside is used as a reference standard for analytical method development and validation. It helps in the identification and quantification of impurities in pharmaceutical formulations .
Biology: In biological research, this compound is used to study the metabolism and biotransformation of sulfamethoxazole derivatives. It serves as a model compound to understand the glucuronidation process in living organisms .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is studied for its antimicrobial properties and its role in drug metabolism and pharmacokinetics .
Industry: In the pharmaceutical industry, this compound is used in quality control and assurance processes. It ensures the consistency and safety of sulfamethoxazole-containing products .
作用機序
Sulfamethoxazole N1-beta-D-Glucoside exerts its effects by inhibiting bacterial dihydrofolic acid synthesis. This inhibition occurs due to its structural similarity to para-aminobenzoic acid (PABA), a substrate required for folic acid synthesis in bacteria. By competing with PABA, the compound disrupts the production of folic acid, which is essential for bacterial growth and replication .
類似化合物との比較
Sulfamethoxazole: The parent compound, widely used as an antibiotic.
Sulfamethoxazole N4-Glucoside: Another glucoside derivative with similar properties.
Sulfamethoxazole N1-Glucuronide: A glucuronide conjugate formed during metabolism.
Uniqueness: Sulfamethoxazole N1-beta-D-Glucoside is unique due to its specific glucoside moiety, which influences its solubility, stability, and biological activity. This modification can affect its pharmacokinetics and pharmacodynamics, making it distinct from other sulfamethoxazole derivatives .
特性
分子式 |
C16H21N3O8S |
|---|---|
分子量 |
415.4 g/mol |
IUPAC名 |
4-amino-N-(5-methyl-1,2-oxazol-3-yl)-N-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C16H21N3O8S/c1-8-6-12(18-27-8)19(28(24,25)10-4-2-9(17)3-5-10)16-15(23)14(22)13(21)11(7-20)26-16/h2-6,11,13-16,20-23H,7,17H2,1H3/t11-,13-,14+,15-,16-/m1/s1 |
InChIキー |
ACSPXSJPXJZKGJ-YMILTQATSA-N |
異性体SMILES |
CC1=CC(=NO1)N([C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)S(=O)(=O)C3=CC=C(C=C3)N |
正規SMILES |
CC1=CC(=NO1)N(C2C(C(C(C(O2)CO)O)O)O)S(=O)(=O)C3=CC=C(C=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



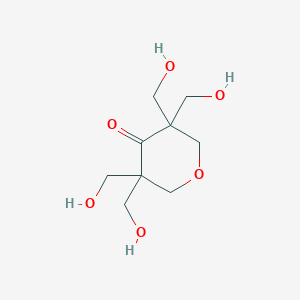
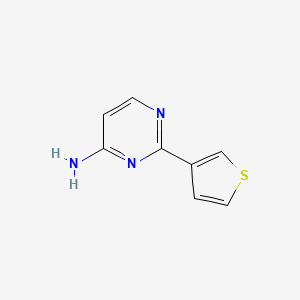
![5-[2-(Trimethylsilyl)ethynyl]-1-benzothiophene-2-carbaldehyde](/img/structure/B13450184.png)



